methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
CAS No.: 477864-16-7
Cat. No.: VC4699110
Molecular Formula: C18H17NO4
Molecular Weight: 311.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477864-16-7 |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.337 |
| IUPAC Name | methyl 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoate |
| Standard InChI | InChI=1S/C18H17NO4/c1-23-18(22)16(10-12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)17(19)21/h2-9,16,20H,10-11H2,1H3 |
| Standard InChI Key | MQNQUGSOOIABBZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a central propanoate ester backbone substituted at the 2-position with a 1-oxo-1,3-dihydro-2H-isoindolyl group and at the 3-position with a 4-hydroxyphenyl ring. The isoindolinone moiety introduces a planar, aromatic system, while the phenolic group contributes hydrogen-bonding capability. The SMILES notation accurately represents its connectivity .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
While direct synthesis protocols for this compound remain proprietary, analogous isoindolinone-containing esters are typically synthesized via multi-step routes:
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Isoindolinone Formation: Cyclization of phthalimide derivatives under acidic or basic conditions generates the 1-oxo-1,3-dihydro-2H-isoindolyl core .
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Alkylation/Esterification: Coupling the isoindolinone with a brominated propanoate ester precursor, followed by phenolic group introduction via Ullmann or Buchwald-Hartwig amination .
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Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to protect the phenolic hydroxyl during synthesis, removed post-coupling .
Table 2: Comparative Synthesis Data for Analogous Compounds
| Compound CAS | Key Step | Yield (%) | Reference |
|---|---|---|---|
| 439095-70-2 | Mitsunobu coupling | 68 | |
| 83747-30-2 | Grignard addition | 72 | |
| 477864-16-7 | Not reported | N/A |
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unpublished, but predictions based on LogP (2.89) suggest moderate lipid solubility. The ester group enhances membrane permeability compared to carboxylic acid analogs . Stability studies indicate susceptibility to hydrolysis under alkaline conditions (pH > 9), necessitating storage at 2–8°C in inert atmospheres .
Spectroscopic Profiles
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NMR (): Key signals include δ 7.85–7.45 (m, 4H, isoindolinone aromatic), δ 6.75 (d, 2H, phenolic ring), and δ 3.65 (s, 3H, methoxy) .
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MS (ESI+): Molecular ion peak at m/z 312.1 [M+H], with fragmentation at m/z 264.2 (loss of CHOCO) .
Biological Activity and Applications
Table 3: In Silico ADMET Predictions
| Parameter | Prediction | Tool |
|---|---|---|
| BBB Permeability | Low (LogBB = -1.2) | SwissADME |
| CYP3A4 Inhibition | Moderate (IC 8.7 μM) | ADMETLab |
| HERG Inhibition | Low risk (pIC 4.1) | PreADMET |
Analytical and Regulatory Considerations
Quality Control
HPLC methods using C18 columns (acetonitrile/0.1% formic acid gradient) achieve >95% purity. Retention time: 12.3 min . Regulatory status remains non-GMP, classified as "For research use only" .
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